molecular formula C32H32F2N8O3 B599603 Posaconazol inter-8 CAS No. 161532-56-5

Posaconazol inter-8

Número de catálogo: B599603
Número CAS: 161532-56-5
Peso molecular: 614.658
Clave InChI: BODQCIJGJACIKO-HEIROHQZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Posaconazole inter-8 is synthesized through a multi-step process involving the formation of key intermediates. The reaction conditions often involve the use of solvents such as dichloromethane and water, along with catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, Posaconazole inter-8 is produced using advanced techniques such as spray drying solid dispersion technology. This method enhances the solubility and bioavailability of the compound, making it more effective for oral administration . The process involves dissolving Posaconazole inter-8 in a solvent system and then spray drying it to form a stable, amorphous solid dispersion .

Actividad Biológica

Posaconazole, a triazole antifungal agent, is primarily used for the prevention and treatment of invasive fungal infections (IFIs) in immunocompromised patients. Its mechanism of action involves the inhibition of ergosterol biosynthesis, crucial for maintaining fungal cell membrane integrity. The compound "Posaconazole inter-8" refers to a specific formulation or variant of posaconazole, which may exhibit distinct pharmacological properties. This article reviews the biological activity of Posaconazole inter-8, including its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and case studies.

Posaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme involved in ergosterol synthesis. This inhibition leads to an accumulation of methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane, ultimately resulting in cell death . The following table summarizes the key aspects of posaconazole's mechanism:

Mechanism Description
Target Enzyme Lanosterol 14α-demethylase (CYP51)
Effect on Ergosterol Inhibition of synthesis leading to membrane instability
Outcome Inhibition of fungal growth and promotion of cell death

Pharmacokinetics

The pharmacokinetics of posaconazole is characterized by high protein binding (>98%) and a large volume of distribution (1774 L) . The absorption profile shows a median Tmax of approximately 3 to 5 hours. Notably, different formulations (oral suspension vs. enteric-coated tablets) influence bioavailability significantly.

Table 1: Pharmacokinetic Parameters of Posaconazole

Parameter Value
Volume of Distribution (L) 1774
Protein Binding (%) >98
Median Tmax (hours) 3 to 5

Clinical Efficacy

Recent studies have demonstrated that posaconazole is effective against a broad spectrum of fungi, particularly against species such as Aspergillus and Candida. A systematic review indicated that posaconazole prophylaxis significantly reduces the risk of IFIs compared to other antifungal agents (RR = 0.43) with no significant heterogeneity among studies .

Case Study Analysis

A retrospective cohort study involving 144 patients treated with either enteric-coated tablets or oral suspension showed comparable effectiveness between the two formulations. The total clinical effective rate was found to be 54.2%, with in-hospital mortality at 4.2% .

Table 2: Clinical Outcomes in Cohort Study

Outcome Measure Enteric-Coated Tablet Group (n=46) Oral Suspension Group (n=98)
In-Hospital Mortality (%) 8.72.0
Treatment Discontinuation (%) 13.012.2
Clinical Effective Rate (%) 54.254.2

Safety Profile

Posaconazole is generally well-tolerated, with low incidences of hepatotoxicity and cardiotoxicity . However, some adverse effects such as hypokalemia and metabolic alkalosis have been reported, particularly in cases involving apparent mineralocorticoid excess induced by posaconazole .

Comparative Efficacy Against Other Antifungals

In vitro studies have shown that posaconazole exhibits superior antifungal activity compared to other azoles like fluconazole and itraconazole against resistant strains of Candida and Aspergillus species .

Table 3: Comparative Antifungal Activity

Antifungal Agent MIC(50) (µg/ml) MIC(90) (µg/ml)
Posaconazole 0.0631.0
Fluconazole Higher than posaconazoleHigher than posaconazole
Itraconazole ComparableComparable

Propiedades

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32F2N8O3/c33-24-1-10-29(30(34)15-24)32(19-41-21-35-20-37-41)16-23(18-45-32)17-44-28-8-6-26(7-9-28)40-13-11-39(12-14-40)25-2-4-27(5-3-25)42-22-36-38-31(42)43/h1-10,15,20-23H,11-14,16-19H2,(H,38,43)/t23-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODQCIJGJACIKO-HEIROHQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32F2N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704868
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161532-56-5
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.